molecular formula C13H15NO2 B14741035 2-Nitro-3-phenylbicyclo[2.2.1]heptane CAS No. 5452-48-2

2-Nitro-3-phenylbicyclo[2.2.1]heptane

Cat. No.: B14741035
CAS No.: 5452-48-2
M. Wt: 217.26 g/mol
InChI Key: XLJNFVWRSYMVKN-UHFFFAOYSA-N
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Description

2-Nitro-3-phenylbicyclo[221]heptane is a chemical compound belonging to the bicyclo[221]heptane family This compound is characterized by a bicyclic structure with a nitro group and a phenyl group attached to the heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-phenylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction. This reaction is carried out between trans-1-nitro-2-phenylethene and 1,3-cyclopentadiene to form trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. The product is then reduced using Raney alloy mixed with aqueous sodium hydroxide and tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Diels-Alder reactions followed by reduction processes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Comparison with Similar Compounds

Uniqueness: 2-Nitro-3-phenylbicyclo[2.2.1]heptane is unique due to its combination of a nitro group and a phenyl group on the bicyclic heptane structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other bicyclo[2.2.1]heptane derivatives .

Properties

CAS No.

5452-48-2

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-nitro-3-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C13H15NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

XLJNFVWRSYMVKN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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